1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-phenylethan-1-amine is a chemical compound characterized by its unique structure and properties. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals. The compound's structure consists of a triazole ring attached to an ethyl group and a phenylethanamine moiety, making it a subject of interest in medicinal chemistry.
The compound is cataloged under various chemical databases, including Sigma-Aldrich and PubChem, where it is identified by its CAS number 1015846-51-1. It is synthesized and sold for research purposes, indicating its relevance in scientific studies related to drug development and chemical synthesis .
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-phenylethan-1-amine can be classified as follows:
The synthesis of 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-phenylethan-1-amine typically involves several steps that may include the formation of the triazole ring followed by functionalization to introduce the ethyl and phenylethanamine groups. Common methods for synthesizing triazoles include:
Technical details often involve spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) for structure confirmation .
The molecular structure of 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-phenylethan-1-amine can be represented with the following details:
| Property | Data |
|---|---|
| InChI Key | ZCMBWVPCCNETOX-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=NC=N1)C(C)NC(=O)C2=CN=NN2C3=CC=CC=C3 |
| Molecular Weight | 215.27 g/mol |
The structure features a five-membered triazole ring fused with an ethyl group, contributing to its biological activity. The phenylethanamine component enhances its interaction with biological targets .
The compound participates in various chemical reactions typical of triazole derivatives. Notable reactions include:
These reactions are crucial for understanding how the compound interacts within biological systems and contributes to its potential therapeutic effects .
The mechanism of action of 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-phenylethan-1-amine primarily involves:
Data supporting these mechanisms often come from biochemical assays and molecular docking studies that elucidate binding affinities and interaction modes .
The physical and chemical properties of 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-phenylethan-1-amine include:
| Property | Value |
|---|---|
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| Boiling Point | Not specified |
These properties are essential for determining the compound's stability, storage conditions, and suitability for various applications .
The primary applications of 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-phenylethan-1-amine include:
This compound exemplifies the ongoing research into triazoles as promising candidates for drug discovery in various therapeutic areas .
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6